

Spectroscopic Profile of 3,4,4-Trimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: 3,4,4-Trimethylheptane

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Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a detailed overview of the spectroscopic data for **3,4,4-trimethylheptane** (CAS: 20278-88-0), a branched alkane with the molecular formula C₁₀H₂₂. [1][2][3][4] While experimental spectra for this specific isomer are not readily available in public databases, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for its characterization. The experimental protocols described are based on standard methodologies for analyzing similar branched alkanes.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **3,4,4-trimethylheptane**.

Table 1: Predicted ¹H NMR Data

Signal Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-CH ₃ (C1 & C7)	0.85 - 0.95	Triplet
-CH ₃ (on C3)	0.80 - 0.90	Doublet
-CH ₃ (on C4)	0.80 - 0.90	Singlet
-CH ₂ - (C2, C5, C6)	1.15 - 1.40	Multiplet
-CH- (C3)	1.45 - 1.60	Multiplet

Table 2: Predicted ¹³C NMR Data

Signal Assignment	Predicted Chemical Shift (ppm)
Primary (-CH ₃)	10 - 20
Secondary (-CH ₂ -)	20 - 45
Tertiary (-CH-)	30 - 50
Quaternary (-C-)	30 - 40

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2850 - 2970	C-H Stretch	Alkane
1450 - 1470	C-H Bend	Alkane
1370 - 1380	C-H Rock	Alkane (Methyl)

Table 4: Predicted Mass Spectrometry (MS) Data

Mass-to-Charge (m/z)	Fragmentation	Relative Abundance
142	Molecular Ion $[M]^+$	Very Low / Absent
113	Loss of $-C_2H_5$	Moderate
99	Loss of $-C_3H_7$	Moderate
85	Loss of $-C_4H_9$	High
71	Loss of $-C_5H_{11}$	High
57	$[C_4H_9]^+$	Very High (Base Peak)
43	$[C_3H_7]^+$	High

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane such as **3,4,4-trimethylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A dilute solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) and transferred to an NMR tube.
- **1H NMR Spectroscopy:** Data is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard one-pulse sequence is used with a relaxation delay of 1-5 seconds.
- **^{13}C NMR Spectroscopy:** Data is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

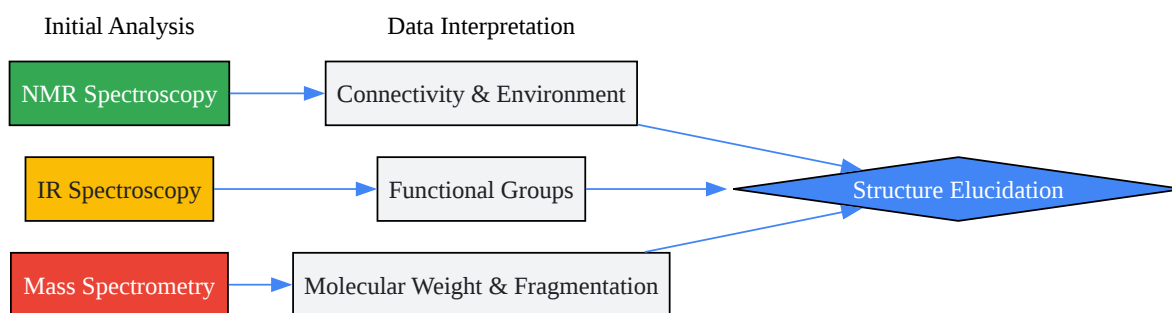
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.
- **Ionization:** Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with electrons at a standard energy of 70 eV.
- **Analysis:** The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detector records the abundance of each fragment. For branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation at the branching points.^{[5][6]}

Mandatory Visualization

The logical flow for the spectroscopic analysis and structure confirmation of an unknown compound like **3,4,4-trimethylheptane** is illustrated below.



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References

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